molecular formula C18H13ClFN5S B2906739 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206992-92-8

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2906739
CAS No.: 1206992-92-8
M. Wt: 385.85
InChI Key: VAGQMLDVXDWBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules combining 1,3-thiazole and 1,2,3-triazole moieties, substituted with halogenated aromatic groups. The structure features:

  • A 4-chlorophenyl group attached to the 4-position of the thiazole ring.
  • A 3-fluoro-4-methylphenyl group at the 1-position of the triazole ring.
  • An amine group at the 5-position of the triazole.

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGQMLDVXDWBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes microwave-assisted reactions for improved yields. The key steps in synthesizing similar thiazole and triazole derivatives often include:

  • Formation of Thiazole Ring : Utilizing 4-chlorophenyl isothiocyanate and appropriate amines.
  • Triazole Formation : Achieved through cyclization reactions involving azides or hydrazines.

The compound's structure can be represented as follows:

C17H15ClFN5S\text{C}_{17}\text{H}_{15}\text{Cl}\text{F}\text{N}_5\text{S}

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. The minimal inhibitory concentrations (MIC) against various bacterial strains were determined, demonstrating significant activity:

CompoundE. coli (μg/mL)S. aureus (μg/mL)P. aeruginosa (μg/mL)
4a0.4931.25125
4b0.4912562.5
Target CompoundTBDTBDTBD

These findings suggest that modifications in the thiazole and triazole moieties influence antimicrobial potency.

Anticancer Activity

The anticancer potential of similar thiazole derivatives has been explored extensively. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), NIH/3T3 (fibroblast).
  • IC50 Values : The IC50 values for related compounds ranged from 0.80μM0.80\,\mu M to 11.40μM11.40\,\mu M, indicating varying degrees of cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural features:

  • Thiazole Moiety : Essential for enhancing cytotoxicity and antimicrobial properties.
  • Chlorophenyl Substitution : The presence of a chlorine atom on the phenyl ring significantly impacts the compound's activity.
  • Fluorinated Phenyl Group : Contributes to the overall lipophilicity and may enhance cell membrane permeability.

Case Studies

Recent research has focused on evaluating the biological activity of similar compounds in vivo and in vitro settings:

  • Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited anticonvulsant properties in animal models, suggesting a broader pharmacological profile.
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets implicated in cancer progression, supporting further development as a potential therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Synthesis Yield Reference
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine Thiazole-triazole hybrid; Cl, F, CH₃ substituents Not reported (inferred antimicrobial) N/A N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Isostructural thiazole-pyrazole-triazole hybrid; Cl, F substituents Antimicrobial 85–90%
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Simplified thiazole-amine; Cl, F substituents Antibacterial (Gram-positive bacteria) 78%
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Triazole-thioether hybrid; Cl, F substituents Antifungal (Candida spp.) 65%

Key Findings from Comparative Studies

(i) Impact of Halogen Substituents

  • Fluorine at the 3-position of the phenyl ring (as in the target compound) contributes to metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

(ii) Role of Hybrid Scaffolds

  • Thiazole-triazole hybrids (e.g., the target compound and compound 4 ) exhibit superior planarity compared to thiadiazole or pyrazole analogs, facilitating π-π interactions with aromatic residues in target proteins .
  • The amine group at the triazole 5-position (common in all listed compounds) is critical for hydrogen bonding with active-site residues, as demonstrated in molecular docking studies of related structures .

(iii) Crystallographic Insights

  • Single-crystal diffraction data for isostructural analogs (e.g., compounds 4 and 5 in ) reveal triclinic P 1 symmetry and two independent molecules per asymmetric unit. The chlorophenyl substituent in compound 4 induces slight conformational adjustments compared to bromophenyl in compound 5, affecting crystal packing without altering bioactivity .

Q & A

Q. What are the key steps for synthesizing 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine, and what reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of precursors like 4-(4-chlorophenyl)thiazole and 3-fluoro-4-methylphenyl azides. Key parameters include:

  • Temperature : Reactions often require heating (50–100°C) to activate intermediates .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
  • Catalysts : Copper(I) catalysts (e.g., CuI) are critical for click chemistry-based triazole ring formation .
  • Purification : Column chromatography or recrystallization in DMSO/water mixtures ensures high purity (>95%) .

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity patterns. For example, the thiazole proton appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 428.0521) validates molecular formula .
  • X-ray Crystallography : Resolves stereoelectronic effects of the fluoromethylphenyl group (bond angles ~120° for triazole-thiazole junctions) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given triazole-thiazole motifs’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro groups) impact target binding and selectivity?

Structure-activity relationship (SAR) studies reveal:

Substituent Effect on Activity Source
4-Chlorophenyl (thiazole)Enhances hydrophobic interactions with bacterial efflux pumps
3-Fluoro-4-methylphenyl (triazole)Improves metabolic stability and CNS penetration via increased lipophilicity (logP ~3.2)
Amine group (C5 of triazole)Critical for hydrogen bonding with kinase catalytic domains

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to predict metabolic hotspots (e.g., demethylation at the 4-methylphenyl group) .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine’s σp_p = 0.06) with bioavailability and clearance rates .
  • Docking Studies : Identifies potential off-target interactions (e.g., with hERG channels) to mitigate cardiotoxicity risks .

Q. What strategies resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify consensus IC50_{50} ranges (e.g., 2.5–5.0 μM for anticancer activity) .

Q. How can reaction conditions be optimized to scale synthesis without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces side products (e.g., over-alkylation) by precise control of residence time and temperature .
  • Microwave Assistance : Accelerates cyclocondensation steps (30 min vs. 24 hr conventional heating) with ≥90% yield .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time to halt at maximal conversion .

Methodological Considerations

Q. What analytical techniques best quantify degradation products under physiological conditions?

  • HPLC-MS/MS : Detects hydrolytic degradation (e.g., triazole ring opening) in simulated gastric fluid (pH 1.2) with LOD of 0.1 ng/mL .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months identifies primary degradants (e.g., oxidation at the thiazole sulfur) .

Q. How can crystallinity and solubility be balanced for in vivo studies?

  • Co-Crystallization : With succinic acid improves aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) while maintaining stability .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC increased by 3.5× in rat models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.